molecular formula C23H26ClN3O2S2 B2624513 (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride CAS No. 1216761-07-7

(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Cat. No.: B2624513
CAS No.: 1216761-07-7
M. Wt: 476.05
InChI Key: DPNJVPQLQNLWJK-UHFFFAOYSA-N
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Description

(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the piperazine ring, and the final coupling of these components. Common synthetic routes may include:

    Formation of the Thiazole Ring: This step often involves the reaction of 4-methoxyphenylamine with a thioamide under acidic conditions to form the thiazole ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Coupling Reaction: The final step involves coupling the thiazole and piperazine rings with a methanone group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.

    4-Methylmethcathinone: Another stimulant with a comparable structure but distinct effects and applications.

Uniqueness

(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is unique due to its combination of a thiazole ring, piperazine ring, and methanone group, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S2.ClH/c1-28-18-9-7-17(8-10-18)20-16-30-22(24-20)15-25-11-13-26(14-12-25)23(27)19-5-3-4-6-21(19)29-2;/h3-10,16H,11-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNJVPQLQNLWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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